Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 307525-88-8. It has a molecular weight of 276.34 and its IUPAC name is ethyl 1-(anilinocarbonyl)-4-piperidinecarboxylate . The compound is a solid with a melting point of 112 .
Molecular Structure Analysis
The InChI Code for this compound is1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19)
. This indicates that the compound has a piperidine ring, an ethyl ester group, and a phenylcarbamoyl group. Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 112 . Its molecular weight is 276.34 . The compound’s InChI key is SYBPTVGCYYCIRZ-UHFFFAOYSA-N .Scientific Research Applications
Crystal Structure Analysis Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate and its analogues have been studied for their crystal structures, providing insights into their chemical behavior and potential applications. Mambourg et al. (2021) examined the crystal structures of two analogues as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), revealing different crystal packings despite their structural similarities. A polymorph risk assessment was also conducted to analyze interactions in the second compound (Mambourg et al., 2021).
Antituberculosis Activity Research conducted by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for their potential as novel Mycobacterium tuberculosis GyrB inhibitors. The study highlighted a particular compound from the series for its promising antituberculosis activity and low cytotoxicity, indicating the potential medical applications of these analogues (Jeankumar et al., 2013).
Anticancer Properties this compound derivatives have been synthesized and evaluated as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and assessed their anticancer potential. Some of the synthesized compounds demonstrated strong anticancer activities, suggesting their relevance in the development of new therapeutic agents (Rehman et al., 2018).
Enzyme Inhibition Activities Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives from ethyl piperidine-4-carboxylate. These compounds were evaluated for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were also performed to understand their binding interactions with human proteins, indicating the potential of these compounds as enzyme inhibitors (Khalid et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .
Properties
IUPAC Name |
ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTVGCYYCIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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